3-phenyl-1H-indole-2-carboxylic acid
Description
Contextual Significance of Indole (B1671886) Scaffolds in Synthetic and Medicinal Chemistry Research
The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal and synthetic chemistry. mdpi.comnih.gov This scaffold is considered a "privileged" structure due to its prevalence in a vast number of natural products, alkaloids, and pharmacologically active compounds. ijpsjournal.comnih.govresearchgate.net Its structural similarity to the essential amino acid tryptophan allows it to interact with a wide array of biological targets, making it a frequent starting point in drug discovery. ijpsjournal.com
Indole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. mdpi.comnih.gov This versatility has led to the development of numerous FDA-approved drugs containing the indole core, such as the anti-inflammatory agent indomethacin, the anticancer drug vincristine, and the neurotransmitter serotonin. nih.govijpsjournal.com The indole ring's ability to serve as a framework for diverse substitutions allows chemists to fine-tune its pharmacological profile, leading to the design of novel therapeutic agents with enhanced efficacy and specificity. mdpi.comijpsjournal.com In synthetic chemistry, the indole structure is a versatile building block for creating complex polycyclic frameworks with unique chemical and biomedical relevance. nih.gov Researchers continue to explore new methodologies, including green chemistry approaches, for the synthesis of substituted indoles to expand their applications in pharmaceuticals, agrochemicals, and materials science. openmedicinalchemistryjournal.com
Rationale for Focused Research on Substituted Indole-2-Carboxylic Acids
Within the broad family of indole derivatives, the indole-2-carboxylic acid scaffold has garnered specific and significant research attention. This framework is not merely a passive molecular backbone; its carboxylic acid group at the 2-position plays a crucial role in mediating biological activity. This functional group can act as a key pharmacophore, often forming critical interactions, such as hydrogen bonds or ionic bonds, with biological targets.
A prominent area of investigation involves the ability of the indole-2-carboxylic acid moiety to act as a chelating agent for metal ions within the active sites of enzymes. mdpi.com This mechanism is central to its function as an inhibitor of HIV-1 integrase, an enzyme essential for viral replication. mdpi.comnih.govrsc.org Research has demonstrated that the indole nucleus and the C2-carboxyl group can effectively chelate two magnesium ions (Mg²⁺) in the enzyme's active site, thereby inhibiting its strand transfer function. mdpi.comrsc.org
Furthermore, substituted indole-2-carboxylic acids have been identified as potent inhibitors of other key enzymes. For instance, derivatives have been developed as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that are targets for cancer immunotherapy. sci-hub.senih.gov In this context, the indole-2-carboxylic acid core serves as a novel scaffold for designing inhibitors that can modulate tryptophan metabolism. sci-hub.se The versatility of this scaffold is further highlighted by its use in developing selective antagonists for the cysteinyl leukotriene 1 (CysLT1) receptor, a target for asthma treatment. nih.gov The structural novelty of the indole-2-carboxylic acid moiety, distinct from other known antagonists, provides a unique foundation for optimization and the development of more potent therapeutic agents. nih.gov
Research Trajectories for 3-Phenyl-1H-Indole-2-Carboxylic Acid and its Derivatives
The specific compound, this compound (molecular formula C₁₅H₁₁NO₂), and its derivatives represent a focused trajectory in indole research. nih.gov The introduction of a phenyl group at the 3-position of the indole-2-carboxylic acid scaffold significantly influences its steric and electronic properties, opening new avenues for therapeutic applications.
Research into this class of compounds explores their potential as antimicrobial, antidiabetic, and anticancer agents. One notable area of investigation is their antimycobacterial activity. Studies have shown that related 3-phenyl-1H-indoles exhibit bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant strains. mdpi.comresearchgate.net This suggests that the 3-phenyl-indole core is a promising scaffold for developing new anti-tuberculosis agents. mdpi.com
In the realm of metabolic diseases, indole-2-carboxylic acids linked to 3-phenyl-2-alkoxy propanoic acids have been designed and synthesized as potential antidiabetic agents. researchgate.net In vivo studies on rat models demonstrated that these compounds could significantly lower blood glucose levels, indicating their potential as therapeutic leads for diabetes. researchgate.net
Furthermore, derivatives of 3-phenyl-1H-indole-2-carboxamide have been synthesized and evaluated as multi-target antiproliferative agents for cancer treatment. mdpi.com The synthesis often involves coupling various substituted indole-2-carboxylic acids with amine building blocks to create a library of compounds for biological screening. mdpi.com The research aims to identify molecules that can interact with multiple biological pathways involved in cancer progression. aip.org The synthesis of these derivatives can be achieved through various organic chemistry methods, such as the Ullmann reaction to form the 1-phenyl bond or reactions with thionyl chloride to introduce sulfur-containing substituents at the 3-position. researchgate.net
Below are tables summarizing key research findings for derivatives of indole-2-carboxylic acid, including those with substitutions at the 3-position, highlighting their therapeutic potential.
Table 1: IDO1/TDO Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives Data sourced from research on dual inhibitors for tumor immunotherapy. sci-hub.senih.gov
| Compound | Substitution | IDO1 IC₅₀ (µM) | TDO IC₅₀ (µM) |
|---|---|---|---|
| 9a | 4-((1H-indol-2-yl)amino)-7-fluoro-1H-indole-2-carboxylic acid | 40.7 | 99.2 |
| 9a-17 | 4-((2-carboxy-7-fluoro-1H-indol-4-yl)amino)-7-fluoro-1H-indole-2-carboxylic acid | 2.72 | 3.48 |
| 9o-1 | 6-acetamido-4-(((5-fluoro-1H-indol-2-yl)methyl)amino)-1H-indole-2-carboxylic acid | 1.17 | 1.55 |
| 9p | 6-(ethylamino)-4-(((5-fluoro-1H-indol-2-yl)methyl)amino)-1H-indole-2-carboxylic acid | 1.77 | 2.11 |
Table 2: HIV-1 Integrase Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives Data from a study on novel integrase strand transfer inhibitors. nih.gov
| Compound | Substitution | Integrase IC₅₀ (µM) |
|---|---|---|
| 1 | Indole-2-carboxylic acid (unsubstituted) | 32.37 |
| 16h | Ethyl 6-((4-fluorophenyl)amino)-1H-indole-2-carboxylate | 8.68 |
| 16j | Ethyl 6-((3-fluoro-4-methoxyphenyl)amino)-1H-indole-2-carboxylate | 9.67 |
| 17a | 6-((2,4-difluorophenyl)amino)-1H-indole-2-carboxylic acid | 3.11 |
Structure
2D Structure
Properties
IUPAC Name |
3-phenyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-15(18)14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h1-9,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYRMXBCLPKSIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377078 | |
| Record name | 3-phenyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6915-67-9 | |
| Record name | 3-phenyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Phenyl 1h Indole 2 Carboxylic Acid and Its Congeners
Strategies for Constructing the Indole (B1671886) Core in Substituted Derivatives
The creation of the bicyclic indole structure is the cornerstone of synthesizing 3-phenyl-1H-indole-2-carboxylic acid and its analogs. The choice of strategy often depends on the desired substitution pattern on both the benzene (B151609) and pyrrole (B145914) rings.
Classic indole syntheses, developed over a century ago, remain fundamental and are frequently adapted for the preparation of complex indole derivatives. rsc.orgbyjus.com These methods provide robust and versatile pathways to the indole core.
The Fischer indole synthesis, first reported in 1883, is one of the oldest and most effective methods for creating the indole nucleus. byjus.comalfa-chemistry.com The reaction typically involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comwikipedia.org Catalysts for this reaction can be Brønsted acids, such as hydrochloric acid or sulfuric acid, or Lewis acids like zinc chloride and boron trifluoride. wikipedia.org
The general mechanism proceeds through several key steps:
Hydrazone Formation: An arylhydrazine reacts with a carbonyl compound to form the corresponding arylhydrazone. alfa-chemistry.com
Tautomerization: The hydrazone isomerizes to its enamine tautomer. byjus.com
chempedia.infochempedia.info-Sigmatropic Rearrangement: The protonated enamine undergoes an irreversible electrocyclic rearrangement, breaking the N-N bond. byjus.com
Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates a molecule of ammonia (B1221849) to form the stable, aromatic indole ring. alfa-chemistry.com
For the synthesis of this compound derivatives, a common starting material is a phenylhydrazone of a pyruvate (B1213749) derivative. For example, the reaction of pyruvic acid phenylhydrazone can yield indole-2-carboxylic acid, which can then be further modified. alfa-chemistry.com One of the key advantages of the Fischer method is the ability to perform the entire sequence in a single pot without isolating the intermediate hydrazone. thermofisher.com However, the use of unsymmetrical ketones can lead to mixtures of regioisomeric products. byjus.comthermofisher.com
Table 1: Overview of Fischer Indole Synthesis Modifications
| Feature | Description | Catalysts | Key Intermediates |
|---|---|---|---|
| Core Reaction | Acid-catalyzed cyclization of an arylhydrazone. byjus.com | Brønsted acids (HCl, H₂SO₄), Lewis acids (ZnCl₂, BF₃). wikipedia.org | Arylhydrazone, Enamine. byjus.comalfa-chemistry.com |
| Key Transformation | chempedia.infochempedia.info-Sigmatropic rearrangement. byjus.com | --- | Diimine, Aminoindoline. wikipedia.org |
| Advantages | One-pot synthesis is possible; widely applicable. thermofisher.com | --- | --- |
| Limitations | Unsymmetrical ketones can yield regioisomers. byjus.com | --- | --- |
The Reissert indole synthesis provides another classic route to indole-2-carboxylic acids. wikipedia.orgresearchgate.net This method begins with the condensation of an ortho-nitrotoluene derivative with diethyl oxalate (B1200264) in the presence of a base, such as potassium ethoxide. wikipedia.org This initial step yields an ethyl o-nitrophenylpyruvate intermediate. wikipedia.org
The subsequent and defining step is the reductive cyclization of this pyruvate derivative. wikipedia.org This is typically achieved using reducing agents like zinc in acetic acid or ferrous sulfate (B86663) and ammonia. wikipedia.orgresearchgate.net The reduction of the nitro group to an amine is followed by an intramolecular cyclization and dehydration to furnish the indole-2-carboxylic acid. wikipedia.org If desired, the resulting acid can be decarboxylated by heating to yield the corresponding indole. wikipedia.org
Table 2: Key Steps in the Reissert Indole Synthesis
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1. Condensation | o-Nitrotoluene, Diethyl oxalate. wikipedia.org | Potassium ethoxide. wikipedia.org | Ethyl o-nitrophenylpyruvate. wikipedia.org |
| 2. Reductive Cyclization | Ethyl o-nitrophenylpyruvate. wikipedia.org | Zinc in acetic acid. wikipedia.org | Indole-2-carboxylic acid. wikipedia.org |
While effective, the Reissert synthesis can sometimes yield unexpected byproducts. For instance, depending on the catalytic reduction conditions, the reaction can sometimes produce 3-hydroxy-1,2,3,4-tetrahydro-2-quinolone derivatives alongside the expected indole-2-carboxylate (B1230498). thieme-connect.com
The Bartoli indole synthesis is a valuable method for preparing substituted indoles, particularly 7-substituted indoles, from ortho-substituted nitroarenes. wikipedia.org The reaction involves treating the nitroarene with at least three equivalents of a vinyl Grignard reagent. wikipedia.org The presence of a bulky substituent ortho to the nitro group is often crucial for the reaction's success, as it facilitates the key chempedia.infochempedia.info-sigmatropic rearrangement in the mechanism. wikipedia.org This method is advantageous for producing indoles with substitution on both the carbocyclic and pyrrole rings. wikipedia.org
The Leimgruber-Batcho indole synthesis has become a popular and high-yielding alternative to the Fischer synthesis, especially in the pharmaceutical industry. wikipedia.org This two-step process starts with the reaction of an ortho-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), and often an amine like pyrrolidine, to form an enamine. wikipedia.orgresearchgate.net This intermediate is then subjected to reductive cyclization using catalysts like Raney nickel with hydrazine (B178648) or palladium on carbon with hydrogen. wikipedia.org The reaction proceeds under mild conditions and generally produces high yields. wikipedia.org A significant advantage over other methods is its ability to directly produce indoles that are unsubstituted at the 2 and 3 positions, starting from readily available ortho-nitrotoluenes. wikipedia.orgclockss.org
Beyond the classical named reactions, modern organic synthesis employs more advanced techniques, particularly those utilizing transition metal catalysts, to construct the indole core with high efficiency and selectivity.
Transition metal catalysis has emerged as a powerful tool for C-H functionalization and the formation of heterocyclic systems like indoles. mdpi.comsioc-journal.cn Various metals, including palladium, copper, rhodium, and gold, have been successfully employed to catalyze the cyclization reactions that form the indole ring. mdpi.com
Palladium-catalyzed reactions are particularly prominent. For instance, the Buchwald modification of the Fischer indole synthesis involves the palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the N-arylhydrazone intermediate in situ, expanding the scope of the classic reaction. wikipedia.org Other palladium-catalyzed methods include intramolecular α-arylation of sulfones and tandem addition/cyclization reactions. mdpi.com These reactions often allow for the construction of highly substituted and functionalized indoles under relatively mild conditions. mdpi.comrsc.org
Copper-catalyzed syntheses have also been developed, such as the reaction of ortho-iodoanilines with β-ketoesters or the oxidative cyclization of N-arylenamines. mdpi.com These methods provide alternative pathways to the indole core, complementing the palladium-based strategies. The development of these catalytic systems continues to offer new and more efficient routes for the synthesis of complex indole derivatives like this compound. mdpi.comsioc-journal.cn
Advanced Cyclization Reactions for Indole Formation
C-H Activation and Functionalization Strategies
In recent years, C-H activation has emerged as a powerful and atom-economical tool for the synthesis and functionalization of indoles. umich.educhim.it This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes. chim.it For the synthesis of this compound and its congeners, C-H activation strategies can be employed to form the crucial C-C bond at the C3 position.
Transition-metal-catalyzed C-H activation is a prominent method for the regioselective functionalization of indoles. bohrium.com For instance, palladium catalysts have been successfully used for the direct arylation of indoles. While the inherent reactivity of the indole ring often favors functionalization at the C3 position, directing groups can be employed to achieve selectivity at other positions. chim.itnih.gov In the context of synthesizing this compound, a plausible strategy involves the C-H activation of an indole-2-carboxylic acid precursor, followed by coupling with a phenyl-donating reagent.
Recent advancements have also highlighted the use of rhodium(III)-catalyzed C-H activation for the synthesis of functionalized indoles. bohrium.com These methods often involve a cascade cyclization/electrophilic functionalization sequence. bohrium.com Furthermore, metal-free C-H functionalization approaches are gaining traction, offering more environmentally benign alternatives. bohrium.com
A notable example of C-H activation in indole synthesis involves the palladium-catalyzed cascade process, which includes an isocyanide insertion and a benzylic C(sp3)–H activation to construct the indole skeleton. thieme-connect.com Such strategies showcase the versatility of C-H activation in forming complex indole structures.
| Catalyst System | Reactants | Position of Functionalization | Reference |
| Palladium | Indole, Aryl halide | C3 | chim.it |
| Rhodium(III) | Imidamide, α-diazo β-ketoester | N/A (Indole synthesis) | bohrium.com |
| Ruthenium(II) | Aniline derivative, Allylamine | C2 (of resulting indole) | bohrium.com |
Stereoselective and Regioselective Introduction of the Phenyl Group at the C3 Position
The introduction of a phenyl group at the C3 position of the indole ring is a key step in the synthesis of this compound. Achieving high stereoselectivity and regioselectivity in this transformation is crucial for the efficient synthesis of the target molecule and its derivatives.
Several methods have been developed for the formation of a C-C bond at the C3 position of the indole ring. The Friedel-Crafts reaction is a classic method for the alkylation and acylation of indoles at the C3 position. rsc.org However, this method can suffer from a lack of regioselectivity and the use of harsh Lewis acids. rsc.org
More modern approaches often rely on transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are widely used for the C3-arylation of indoles. researchgate.net These reactions typically require a pre-functionalized indole, such as a 3-haloindole, which is then coupled with an arylboronic acid or an alkene. researchgate.net
Direct C-H arylation, as mentioned previously, offers a more direct route to C3-arylated indoles. chim.itresearchgate.net This method avoids the need for pre-functionalization of the indole ring. For example, indium(III) chloride has been identified as a catalyst for the heteroarylation of indoles, leading to the formation of a C-C bond at the C3 position. researchgate.net
Metal-free methods for C3-alkylation have also been developed. For instance, a B(C6F5)3-catalyzed direct C3-alkylation of indoles using amine-derived alkylating agents has been reported. nih.gov This method proceeds via the heterolytic cleavage of α-N C(sp3)–H bonds. nih.gov
| Method | Catalyst/Reagent | Key Features | Reference |
| Friedel-Crafts Alkylation | Lewis Acid | Classic method, potential for poor regioselectivity | rsc.org |
| Palladium-Catalyzed Cross-Coupling | Palladium catalyst | Requires pre-functionalized indole | researchgate.net |
| Direct C-H Arylation | Palladium or other transition metals | Atom-economical, avoids pre-functionalization | chim.itresearchgate.net |
| InCl3-Mediated Heteroarylation | Indium(III) chloride | Forms C-C bond at C3 | researchgate.net |
| Borane-Catalyzed Alkylation | B(C6F5)3 | Metal-free, uses amine-derived alkylating agents | nih.gov |
The regioselectivity of indole functionalization can be highly dependent on the reaction conditions, including the choice of catalyst, ligand, solvent, and directing group. nih.gov For instance, in the palladium-catalyzed oxidative Heck reaction of indoles, the use of sulfoxide-2-hydroxypyridine (SOHP) ligands can switch the regioselectivity from the typically favored C3-alkenylation to C2-alkenylation. nih.gov
Solvents can also play a crucial role in determining the site of functionalization. A study on the arylation of indoles using a P(O)tBu2 auxiliary group demonstrated that the regioselectivity could be switched between the C2 and C3 positions by changing the solvent. researchgate.net In this case, the formation of the C3-arylated product was favored, but the acid generated during the reaction could initiate a migration of the aryl group to the C2 position. researchgate.net The coordinating ability of a solvent like THF can bind the acid and prevent this migration. researchgate.net
The presence and nature of protecting groups on the indole nitrogen can also influence regioselectivity. For example, in the nickel-catalyzed dearomative arylboration of indoles, a simple change in the N-protecting group can switch the regioselectivity between C2 and C3 borylation. acs.org
| Reaction | Condition Varied | Outcome | Reference |
| Palladium-Catalyzed Oxidative Heck Reaction | Ligand (SOHP) | Switch from C3 to C2 alkenylation | nih.gov |
| Arylation with P(O)tBu2 Auxiliary Group | Solvent (e.g., THF) | Inhibition of C3 to C2 aryl migration | researchgate.net |
| Nickel-Catalyzed Dearomative Arylboration | N-Protecting Group | Switch between C2 and C3 borylation | acs.org |
Derivatization and Manipulation of the Carboxylic Acid Moiety at C2
The carboxylic acid group at the C2 position of this compound is a versatile handle for further derivatization and molecular manipulation. Common transformations include esterification, hydrolysis, and decarboxylation.
The carboxylic acid group of indole-2-carboxylic acids can be readily esterified to produce the corresponding esters. This is often achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. mdpi.com Conversely, the ester can be hydrolyzed back to the carboxylic acid, typically by treatment with an aqueous base followed by acidification. google.com For example, the hydrolysis of (S)-indoline-2-carboxylic acid methyl ester to (S)-indoline-2-carboxylic acid can be carried out in an aqueous sodium hydroxide (B78521) solution at room temperature. google.com
Transesterification can also occur under certain conditions. For instance, the use of sodium methoxide (B1231860) in methanol (B129727) for the alkylation of ethyl indol-2-carboxylate can lead to the formation of methyl indol-2-carboxylate. mdpi.com
Decarboxylation, the removal of the carboxyl group, is a common reaction for indole-2-carboxylic acids. researchgate.net This transformation is often accomplished by heating the carboxylic acid above its melting point, sometimes in the presence of a catalyst. researchgate.net Copper-based catalysts, such as copper chromite in quinoline (B57606), are frequently employed to facilitate this reaction. combichemistry.comcdnsciencepub.com The copper salt of the indole-2-carboxylic acid can also catalyze the decarboxylation. cdnsciencepub.com
Improved procedures for the decarboxylation of indole-2-carboxylic acids have been developed to achieve near-quantitative yields. acs.org Microwave thermolysis in quinoline has been shown to be an effective method for this transformation. acs.org The decarboxylation of substituted indole-2-carboxylic acids can be influenced by the nature and position of the substituents on the indole ring. cdnsciencepub.com For instance, the decarboxylation of halogenated indole-2-carboxylic acids has been studied extensively, with varying degrees of success depending on the specific halogen and its location. cdnsciencepub.com
| Reaction | Reagents/Conditions | Key Features | Reference |
| Esterification | Alcohol, Acid catalyst | Forms the corresponding ester | mdpi.com |
| Hydrolysis | Aqueous base, then acid | Converts ester back to carboxylic acid | google.com |
| Decarboxylation | Heat, Copper chromite/quinoline | Removes the carboxyl group | combichemistry.comcdnsciencepub.com |
| Microwave-Assisted Decarboxylation | Microwave, Quinoline | Rapid and high-yielding | acs.org |
Green Chemistry Approaches in the Synthesis of Indole Derivatives
Microwave-Assisted and Ultrasound-Mediated Synthesis
Alternative energy sources like microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to efficiently absorb microwave energy and convert it into thermal energy. This rapid and uniform heating can accelerate reaction rates, often by orders of magnitude compared to conventional heating methods. alfa-chemistry.com
An improved procedure for the synthesis of indole-2-carboxylic acid esters has been developed using microwave irradiation in the presence of an ionic liquid, 1-methyl-3-butylimidazolium hydroxide ([bmim]OH). researchgate.netscielo.brscienceopen.com This method involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate. The use of microwave irradiation at 100 W and 50 °C significantly reduces the reaction time and improves yields. researchgate.netscielo.brscienceopen.com For instance, the synthesis of various substituted indole-2-carboxylic acid esters was achieved in excellent yields (typically 85-95%) within a short reaction time of 10 minutes. researchgate.netscielo.br This approach offers a significant advantage over conventional heating methods that often require longer reaction times and result in lower yields. researchgate.netscielo.br
A study on the palladium-catalyzed intramolecular oxidative coupling for the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives demonstrated the superiority of microwave heating over conventional methods. When the reaction was carried out under microwave irradiation, the desired indole derivatives were obtained in higher yields and with significantly reduced reaction times. mdpi.com
| Entry | Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Ref. |
| 1 | 2-Bromo benzaldehyde | Ethyl isocyanoacetate | [bmim]OH, 100W, 50°C, 10 min | Ethyl 1H-indole-2-carboxylate | 95 | researchgate.netscielo.br |
| 2 | 2-Bromo-5-fluoro benzaldehyde | Ethyl isocyanoacetate | [bmim]OH, 100W, 50°C, 10 min | Ethyl 5-fluoro-1H-indole-2-carboxylate | 92 | researchgate.netscielo.br |
| 3 | 2-Bromoacetophenone | Ethyl isocyanoacetate | [bmim]OH, 100W, 50°C, 10 min | Ethyl 3-methyl-1H-indole-2-carboxylate | 94 | researchgate.netscielo.br |
Ultrasound-Mediated Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, provides a mechanical form of energy that can enhance chemical reactivity. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating reaction rates. Ultrasound-assisted synthesis is recognized as a green synthetic approach due to its potential for improving yields, shortening reaction times, and enabling reactions under milder conditions, sometimes even in the absence of a solvent. sci-hub.se
While specific examples for the direct ultrasound-mediated synthesis of this compound are not extensively documented, the application of ultrasound has been reviewed for the synthesis of various indole-appended heterocycles, highlighting its advantages in terms of simple operative procedures and improved yields. sci-hub.se
Solvent-Free and Aqueous Medium Reactions
The use of hazardous organic solvents is a major contributor to the environmental footprint of chemical processes. Consequently, developing synthetic routes that operate under solvent-free conditions or in environmentally benign solvents like water is a key goal of green chemistry.
Solvent-Free Reactions:
Solvent-free, or neat, reactions offer significant environmental benefits by eliminating the need for solvents, which simplifies product isolation, reduces waste, and minimizes the risk of environmental contamination. These reactions can be facilitated by various means, including grinding, ball milling, or simply heating the neat reactants. Mechanochemistry, which involves chemical transformations induced by mechanical force, has proven to be an efficient and versatile green method for various synthetic transformations, including indole synthesis. researchgate.net
Aqueous Medium Reactions:
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Performing organic reactions in water can offer unique reactivity and selectivity compared to organic solvents. The synthesis of 3-phenyl-1H-indoles has been successfully achieved in water using a palladium-based catalytic system. nih.govmdpi.com This method involves the direct arylation of NH-indoles with aryl halides. nih.govmdpi.com The reaction, catalyzed by a combination of palladium(II) acetate (B1210297) and bis(diphenylphosphino)methane (B1329430) (dppm), proceeds with high regioselectivity to afford the desired 3-phenyl-1H-indoles in yields ranging from 10% to 77%. nih.govmdpi.com
| Entry | Indole | Aryl Halide | Catalyst System | Solvent | Yield (%) | Ref. |
| 1 | 1H-Indole | Iodobenzene | Pd(OAc)₂/dppm, LiOH·H₂O | H₂O | 77 | nih.govmdpi.com |
| 2 | 1H-Indole | 4-Iodotoluene | Pd(OAc)₂/dppm, LiOH·H₂O | H₂O | 30 | nih.govmdpi.com |
| 3 | 2-Methyl-1H-indole | 4-Bromobenzotrifluoride | Pd(OAc)₂/dppm, LiOH·H₂O | H₂O | 16 | nih.govmdpi.com |
| 4 | 2-Methyl-1H-indole | 4-Bromo-fluorobenzene | Pd(OAc)₂/dppm, LiOH·H₂O | H₂O | 10 | mdpi.com |
The Fischer indole synthesis, a classic method for preparing indoles, has also been adapted to aqueous conditions using novel SO₃H-functionalized ionic liquids as catalysts. This approach allows for the one-pot synthesis of various indoles in high yields (68–96%). researchgate.net
Utilization of Nanocatalysts and Green Catalysts
Catalysis plays a central role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. The development of novel catalytic systems, including nanocatalysts and other green catalysts, is a vibrant area of research.
Nanocatalysts:
Nanocatalysts, which are catalytic materials with at least one dimension in the nanometer scale, offer several advantages over their bulk counterparts. Their high surface-area-to-volume ratio often leads to enhanced catalytic activity and selectivity. Furthermore, many nanocatalysts can be easily recovered and reused, making them economically and environmentally attractive.
Magnetic nanoparticles (MNPs) have gained significant attention as catalyst supports due to their unique magnetic properties, which allow for easy separation from the reaction mixture using an external magnet. nih.gov This simplifies the workup procedure and facilitates catalyst recycling. The green synthesis of MNPs and their application in the synthesis of indole derivatives is a promising area of research. nih.gov
Green Catalysts:
The term "green catalyst" encompasses a broad range of catalysts that are environmentally benign. This includes catalysts that are derived from renewable resources, are non-toxic, and can be easily recovered and reused. Heteropoly acids, such as phosphomolybdic acid, have been shown to be effective and recyclable catalysts for the Fischer indole synthesis. researchgate.net These catalysts are non-toxic and can be used in small quantities, making the process more environmentally friendly. researchgate.net
The development of these green synthetic methodologies provides a clear path towards a more sustainable future for the synthesis of this compound and its congeners. By embracing these innovative approaches, the chemical industry can continue to produce valuable compounds while minimizing its impact on the environment.
Chemical Reactivity and Transformation Studies
Electrophilic Substitution Reactions on the Indole (B1671886) Ring System
The indole ring is inherently activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom. The delocalization of the nitrogen's lone pair of electrons increases the electron density of the pyrrole (B145914) ring, making it highly nucleophilic. researchgate.net
In a typical indole system, the C3 position is the most reactive site for electrophilic attack. The intermediate sigma complex formed by attack at C3 is the most stable because it preserves the aromaticity of the benzene (B151609) ring. stackexchange.com However, in 3-phenyl-1H-indole-2-carboxylic acid, both the C2 and C3 positions are already substituted.
C3 Position : This position is blocked by a phenyl group, precluding direct electrophilic substitution.
C2 Position : This position is occupied by a carboxylic acid group. While electrophilic attack at C2 is electronically less favorable than at C3 in unsubstituted indoles, the presence of the substituent here also prevents typical substitution reactions. researchgate.net Some reactions, such as halodecarboxylation, can occur where the carboxylic acid is replaced by a halogen, but this proceeds through a different mechanism than standard electrophilic substitution. acs.org
C6 Position : With the more reactive C2 and C3 positions blocked, electrophilic substitution occurs on the benzene portion of the indole nucleus. The regioselectivity of this attack is governed by the directing effects of the substituents on the pyrrole ring. Studies on related 3-substituted indoles provide insight into this reactivity. For instance, the nitration of 3-acetylindole (B1664109) and indole-3-carbonitrile with concentrated nitric acid yields predominantly the 6-nitro derivative, with the 4-nitro derivative as a minor product. umn.edu This suggests that the C6 position is a highly probable site for electrophilic attack on the this compound scaffold.
Controlling the position of substitution on the benzene ring of the 2,3-disubstituted indole core is a synthetic challenge. The outcome is determined by a combination of electronic and steric factors.
Reaction Conditions : The choice of electrophile, catalyst, and solvent can influence the regiochemical outcome. For example, Friedel-Crafts reactions, a cornerstone of electrophilic aromatic substitution, are catalyzed by Lewis acids and can be used to introduce alkyl or acyl groups. wikipedia.org While C3 is the primary site for Friedel-Crafts alkylation in most indoles, studies on 3-substituted indoles show that alkylation can be directed to the C2 position. nih.gov For substitution on the benzene ring of this compound, the conditions would need to be carefully optimized to favor one position (e.g., C4, C5, C6, or C7) over the others. Directed C-H functionalization using a coordinating group at the C2 or N1 position has also emerged as a powerful strategy to selectively functionalize the C4 and C7 positions, overriding the inherent reactivity of the indole core. acs.org
Reactions Involving the Carboxylic Acid Functional Group
The carboxylic acid moiety at the C2 position is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives such as esters and amides.
The carboxylic acid group of this compound readily undergoes condensation reactions with amines and alcohols to form the corresponding amides and esters. These reactions typically require activation of the carboxylic acid, which can be achieved using various coupling agents or by converting the acid to a more reactive intermediate like an acid chloride.
Table 1: Representative Amide and Ester Formation Reactions
| Derivative Type | Reactant | Reagents/Conditions | Product |
|---|---|---|---|
| Amide | Substituted Aniline | 1. SOCl₂ or (COCl)₂ 2. Amine, Base | 2-(Arylcarbamoyl)-3-phenyl-1H-indole |
| Amide | Benzylamine | HATU, DIPEA, DMF | 2-(Benzylcarbamoyl)-3-phenyl-1H-indole |
| Ester | Methanol (B129727) | H₂SO₄ (catalyst), Reflux | Methyl 3-phenyl-1H-indole-2-carboxylate |
| Ester | Phenol | DCC, DMAP, CH₂Cl₂ | Phenyl 3-phenyl-1H-indole-2-carboxylate |
Data compiled from general synthetic principles and analogous reactions in the literature. nih.govresearchgate.net
These transformations are fundamental in medicinal chemistry for creating libraries of compounds for biological screening, as the amide and ester functionalities can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov
The carboxylic acid group can be transformed into other functional groups through nucleophilic substitution and reduction pathways.
Nucleophilic Acyl Substitution : A common strategy involves the conversion of the carboxylic acid to an acid chloride. This is typically accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). commonorganicchemistry.comlibretexts.orglibretexts.orgchemguide.co.uk The resulting acid chloride is a highly reactive electrophile that readily reacts with a wide range of nucleophiles (e.g., alcohols, amines, organometallic reagents) to yield esters, amides, and ketones, respectively.
Reduction : Carboxylic acids are resistant to reduction by milder agents but can be effectively reduced to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄). byjus.commasterorganicchemistry.comquora.com The reaction proceeds in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and requires a subsequent aqueous workup to protonate the intermediate alkoxide. reddit.comyoutube.com This transformation converts this compound into (3-phenyl-1H-indol-2-yl)methanol.
Multicomponent Reactions Incorporating the Indole Scaffold
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. researchgate.net The this compound scaffold is well-suited for incorporation into MCRs, particularly the Ugi four-component reaction (U-4CR).
The classic Ugi reaction involves the condensation of an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. wikipedia.orgorganic-chemistry.org In this context, this compound serves as the carboxylic acid component.
Table 2: Ugi Four-Component Reaction Example
| Component 1 (Acid) | Component 2 (Aldehyde) | Component 3 (Amine) | Component 4 (Isocyanide) | Product Structure |
|---|
This is a representative example based on the known mechanism of the Ugi reaction. wikipedia.orgnih.gov
The utility of this approach is significant, as it allows for the rapid generation of complex, peptide-like molecules with multiple points of diversity. By varying the aldehyde, amine, and isocyanide components, vast libraries of indole-2-carboxamide derivatives can be synthesized. rsc.orgresearchgate.net This strategy has been employed to create bioisosteres of indole-2-carboxylic acids, demonstrating its power in drug discovery programs. nih.gov
Cycloaddition Reactions and Rearrangement Mechanisms
The indole nucleus, particularly the electron-rich double bond between the C2 and C3 positions, serves as a versatile platform for various chemical transformations. In this compound, the substituents at these positions modulate the reactivity, influencing its participation in cycloaddition reactions and its susceptibility to molecular rearrangements.
Cycloaddition Reactions:
The indole scaffold can participate in pericyclic reactions, although the aromaticity of the benzene ring often makes it less reactive than simple alkenes. However, the C2-C3 double bond can act as a dienophile or participate in [3+2] cycloadditions. For instance, derivatives of 3-vinylindoles are known to undergo Diels-Alder [4+2] cycloaddition reactions with dienophiles like N-phenylmaleimide. researchgate.net In the context of this compound, derivatization to introduce a diene or dienophile moiety could facilitate intramolecular or intermolecular cycloadditions, leading to complex polycyclic structures.
[3+2] Dipolar cycloadditions represent another significant class of reactions for indole derivatives. uchicago.edu These reactions involve a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. The C2-C3 bond of the indole can act as the dipolarophile. Organocatalytic enamine-azide [3+2] cycloadditions, for example, have been successfully employed for the synthesis of complex heterocyclic systems. beilstein-journals.org
Interactive Table: Examples of Cycloaddition Reactions with Indole Scaffolds
| Reaction Type | Indole Derivative Role | Reactant | Conditions | Product Type |
| Diels-Alder [4+2] | Dienophile (via 3-vinyl group) | N-Phenylmaleimide | Lewis acid catalyst (e.g., AlCl₃) | Annulated carbazole (B46965) derivatives researchgate.net |
| [3+2] Cycloaddition | Dipolarophile | Azomethine Ylides | Varies | Pyrroloindoles uchicago.edu |
| [3+2] Cycloaddition | Dipolarophile | Nitrones | Varies | Isoxazolinoindoles uchicago.edu |
| Enamine-Azide [3+2] | Ketone precursor | Aryl Azides | Organocatalyst (e.g., Et₂NH), Ultrasound | 1,2,3-Triazole derivatives beilstein-journals.org |
Rearrangement Mechanisms:
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wiley-vch.de Acid-catalyzed conditions often facilitate such transformations in indole-containing structures.
Pinacol-type Rearrangements: The pinacol (B44631) rearrangement is the acid-catalyzed conversion of a 1,2-diol to a ketone or aldehyde. libretexts.org While not directly applicable to this compound itself, a synthetic precursor or derivative containing a diol adjacent to the indole ring could undergo such a rearrangement, involving the migration of the indole or phenyl group. The migratory aptitude generally follows the order of carbocation stability (tertiary alkyl > phenyl > primary alkyl). wiley-vch.demsu.edu
Beckmann Rearrangement: This reaction transforms an oxime into an amide under acidic conditions. masterorganicchemistry.com An oxime derived from a ketone precursor to the indole core could undergo a Beckmann rearrangement. The key step involves the migration of the group anti-periplanar to the leaving group on the nitrogen atom. masterorganicchemistry.com This could be a strategic step in a synthetic route to modify the substitution pattern around the indole nucleus.
Acid-Catalyzed Rearrangements: Studies on structurally related compounds, such as 3-aryloxirane-2-carboxamides, provide insight into potential acid-catalyzed rearrangement mechanisms. nih.gov Protonation of an oxygen-containing functional group can initiate a cascade of events, including ring-opening, intramolecular Friedel-Crafts type alkylations, and 1,2-shifts, ultimately leading to novel heterocyclic scaffolds. The synergetic effects of proximal aryl and amide/acid functional groups play a crucial role in directing these transformations. nih.gov
Functional Group Interconversions and Advanced Transformations
The functional groups of this compound—namely the carboxylic acid at C2, the N-H of the indole ring, and the C-H bonds on both aromatic rings—provide multiple handles for further chemical modification.
Functional Group Interconversions:
The process of converting one functional group into another is fundamental in organic synthesis. imperial.ac.uk For this compound, several key interconversions can be envisaged.
Carboxylic Acid Group: The -COOH group is a versatile starting point for numerous transformations. libretexts.org
Esterification: Reaction with an alcohol under acidic conditions or using coupling agents can yield the corresponding ester. This is a common strategy to modify solubility or to protect the carboxylic acid during other reactions. nih.gov
Amide Formation: Coupling with amines, often facilitated by reagents like N,N'-dicyclohexylcarbodiimide (DCC) or propylphosphonic anhydride (B1165640) (T3P®), produces amides. This transformation is crucial in medicinal chemistry for creating analogues with altered biological properties. nih.govresearchgate.net
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol (3-phenyl-1H-indol-2-yl)methanol. imperial.ac.uk
Decarboxylation: The removal of the carboxylic acid group from the C2 position of indoles can be challenging. However, improved procedures, sometimes utilizing microwave heating or specific catalysts, can afford the corresponding 3-phenyl-1H-indole. acs.org
Indole N-H: The nitrogen atom can be functionalized through various reactions.
N-Alkylation/N-Arylation: Deprotonation with a suitable base followed by reaction with an alkyl or aryl halide allows for the introduction of a substituent on the indole nitrogen.
N-Protection: Groups like tosyl (Ts) or benzenesulfonyl (Bs) can be added to protect the N-H during reactions that are incompatible with this functional group.
Advanced Transformations:
Advanced transformations involve more complex bond-forming reactions, often catalyzed by transition metals, to build molecular complexity.
Palladium-Catalyzed Cross-Coupling: The synthesis of the 3-phenyl-1H-indole core itself often relies on advanced methods. A highly regioselective procedure involves the direct C-H arylation of an indole with an aryl halide, catalyzed by a palladium(II) acetate (B1210297)/bis(diphenylphosphino)methane (B1329430) [Pd(OAc)₂/dppm] system. nih.gov This methodology can also be applied to further functionalize the C-H bonds on the indole or phenyl rings of this compound (or its protected derivatives), allowing for the introduction of diverse substituents.
Interactive Table: Summary of Functional Group Interconversions
| Starting Group | Target Group | Reagents/Conditions | Transformation Type |
| Carboxylic Acid (-COOH) | Ester (-COOR) | R-OH, Acid catalyst | Esterification nih.gov |
| Carboxylic Acid (-COOH) | Amide (-CONR₂) | R₂NH, Coupling agent (e.g., T3P®) | Amidation researchgate.net |
| Carboxylic Acid (-COOH) | Alcohol (-CH₂OH) | LiAlH₄ or B₂H₆ | Reduction imperial.ac.uk |
| Carboxylic Acid (-COOH) | Hydrogen (-H) | Heat, Copper/Quinoline (B57606) | Decarboxylation acs.org |
| Indole N-H | N-Alkyl (-N-R) | Base (e.g., NaH), R-X | N-Alkylation |
| C-H Bond | C-Aryl Bond | Aryl-X, Pd(OAc)₂, Ligand, Base | C-H Arylation nih.gov |
Structure Activity Relationship Sar Investigations and Molecular Design
Identification of Key Pharmacophoric Elements in 3-Phenyl-1H-Indole-2-Carboxylic Acid Derivatives
The molecular architecture of this compound derivatives contains several key features essential for their biological interactions. The core structure, comprising the indole (B1671886) ring, the C3-phenyl group, and the C2-carboxylic acid, forms the fundamental pharmacophore. For instance, in the context of CysLT1 antagonists, the indole ring, the carboxylic acid function, and a substituted phenyl group are considered three necessary pharmacophores. nih.gov
Impact of Substituents on the Indole Ring at C2, C3, and C6 Positions
Modifications to the indole ring at various positions have been shown to significantly influence the biological activity of these compounds.
C2 Position: While the carboxylic acid group at C2 is crucial, direct substitution on the C2 carbon of the indole ring is less commonly explored in the provided literature. The focus is typically on modifying the carboxylic acid moiety itself.
C3 Position: The C3 position is a critical site for modification. The introduction of longer alkyl side chains (up to 9 carbons) at this position can maintain activity in certain contexts, such as for CB1 receptor allosteric modulators. nih.gov For inhibitors of cytosolic phospholipase A2, optimal activity was observed when the acyl residue at position 3 had a length of 12 or more carbons. acs.org The introduction of bulky hydrophobic pharmacophores at C3 has been proposed as a strategy to enhance antiviral effects by filling a hydrophobic cavity in the target enzyme. rsc.org
C6 Position: Functionalization at the C6 position of the indole ring is a viable strategy for modulating activity. For instance, the introduction of a halogenated phenyl group at the C5 or C6 position is a proposed strategy to improve π–π stacking interactions with viral DNA in the context of HIV-1 integrase inhibitors. rsc.org Brønsted acid-catalyzed reactions have been developed for the remote C6 functionalization of 2,3-disubstituted indoles. frontiersin.org
The following table summarizes the observed effects of substituents at different positions on the indole ring:
Role of the Phenyl Group at C3 in Modulating Activity
The phenyl group at the C3 position plays a significant role in the molecule's interaction with its biological targets. Studies on 3-phenyl-1H-indoles have demonstrated that substituents on this phenyl ring can dramatically alter activity. For example, in the context of antimycobacterial agents, the presence and position of substituents on the C3-phenyl ring were critical for potency. The absence of substituents on the benzene (B151609) ring was found to significantly reduce antimycobacterial activity. nih.gov
Significance of the Carboxylic Acid Group at C2
The carboxylic acid group at the C2 position is a consistently critical feature for the biological activity of this class of compounds. Its removal often leads to a substantial decrease or complete loss of potency. nih.gov For instance, a derivative lacking the indole-2-carboxylic acid moiety was found to be approximately 47-fold less potent as a CysLT1 antagonist. nih.gov This acidic moiety is believed to mimic the C1-carboxylic acid of endogenous ligands like LTD4, anchoring the molecule in the active site of the receptor. nih.gov While essential, modifications to this group, such as esterification, can be used as a strategy in prodrug design or to probe the necessity of the free acid for activity. rsc.org However, hydrolysis of such esters is often required to restore the inhibitory effect, confirming the importance of the free carboxylic acid. rsc.org
Rational Design Principles for Modulating Biological Activity
The development of potent and selective agents based on the this compound scaffold relies on rational design principles derived from structure-activity relationship (SAR) studies.
Strategies for Introducing Diverse Substituents and Linkers
A variety of synthetic strategies are employed to introduce chemical diversity into the this compound core. These include:
Direct Arylation: Palladium-catalyzed direct arylation of NH-indoles is a highly regioselective method for introducing phenyl groups at the C3 position. nih.gov
Amide Coupling: The carboxylic acid at C2 provides a convenient handle for introducing a wide range of substituents via amide coupling reactions, utilizing reagents like BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate). mdpi.com
Linker Modification: The nature and length of linkers connecting different parts of the molecule are critical. For example, in CB1 receptor allosteric modulators, linkers other than an ethylene (B1197577) group between the amide bond and a phenyl ring resulted in a total loss of activity. nih.gov
The following table outlines various synthetic strategies and their applications:
Exploration of Stereochemical Influences on Activity
The influence of stereochemistry on the biological activity of this compound derivatives is an area that warrants further investigation. While the provided research focuses heavily on the impact of substituents and their positions, specific examples detailing the differential activity of enantiomers or diastereomers of this particular scaffold are not extensively covered in the sourced documents. However, in broader medicinal chemistry, it is a well-established principle that stereoisomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, the exploration of stereochemistry remains a critical aspect of the rational design of new therapeutic agents based on this indole framework.
Computational and Theoretical Chemistry Investigations
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as a derivative of 3-phenyl-1H-indole-2-carboxylic acid, and its protein target.
Derivatives of the indole-2-carboxylic acid scaffold have been investigated as inhibitors for various biological targets, including tubulin, HIV-1 integrase, and the cysteinyl leukotriene receptor 1 (CysLT1).
Tubulin: The indole (B1671886) scaffold is a recognized pharmacophore that can bind to the colchicine-binding site at the interface of α- and β-tubulin, disrupting microtubule dynamics. mdpi.com Molecular modeling suggests that indole-based inhibitors fit well within this site. mdpi.com For instance, in related indole derivatives, the trimethoxybenzene (TMP) moiety, often included in tubulin inhibitors, can establish hydrogen bonds and hydrophobic interactions with key residues. nih.gov The indole ring itself typically occupies the space at the interface of the two tubulin monomers. nih.gov
HIV-1 Integrase: The indole-2-carboxylic acid scaffold has been identified as a potent inhibitor of HIV-1 integrase strand transfer (INSTI). nih.govrsc.org Docking studies reveal that the indole core and the C2 carboxyl group can form a chelating triad (B1167595) motif with the two essential Mg²⁺ ions within the enzyme's active site. nih.govnih.gov This metal-chelating interaction is a hallmark of many successful integrase inhibitors. researchgate.net Furthermore, the indole core can establish hydrophobic interactions with the viral DNA. nih.gov
CysLT1 Receptors: The indole-2-carboxylic acid moiety is considered an essential pharmacophore for CysLT1 receptor antagonists. nih.govnih.gov CysLT1 antagonists commonly feature a lipophilic region that fits into a hydrophobic pocket of the receptor and an acidic group, like the C1-carboxylic acid of LTD4, which the indole-2-carboxylic acid mimics. nih.gov The carboxylic acid group at the 2-position of the indole ring has been shown to be necessary for this activity. nih.gov
Table 1: Summary of Molecular Docking Interactions
| Target Receptor | Key Binding Interactions of the Indole-2-Carboxylic Acid Scaffold | References |
|---|---|---|
| Tubulin | Binds to the colchicine (B1669291) site at the α-β tubulin interface. | mdpi.commdpi.com |
| Indole ring occupies the space between monomers. | nih.gov | |
| HIV-1 Integrase | Indole core and C2 carboxyl group chelate two Mg²⁺ ions in the active site. | nih.govnih.govresearchgate.net |
| Hydrophobic interactions between the indole core and viral DNA. | nih.gov | |
| CysLT1 Receptor | The carboxylic acid at position 2 is a necessary acidic moiety. | nih.gov |
| The indole structure contributes to binding in a lipophilic pocket. | nih.gov |
Tubulin: For indole derivatives targeting the colchicine binding site of tubulin, interactions are observed with a range of amino acid residues. The phenyl group is often embedded in a hydrophobic pocket formed by residues such as PHEβ169, VALβ238, CYSβ241, LEUβ242, LEUβ248, ALAβ250, LEUβ252, LEUβ255, ALAβ316, and ILEβ378 of β-tubulin. nih.gov
HIV-1 Integrase: In the active site of HIV-1 integrase, the primary interactions for indole-2-carboxylic acid derivatives involve the chelation of Mg²⁺ ions. rsc.org Additionally, π-π stacking interactions can occur between the indole core or appended phenyl rings and the bases of the viral DNA, such as dA21 and dC20. rsc.orgnih.govresearchgate.net The C3 carboxyl group may extend into a hydrophobic cavity near the β4-α2 connector, suggesting this position is crucial for improving activity. nih.gov
CysLT1 Receptors: While specific amino acid interactions for this compound are less detailed in the available literature, studies emphasize the structural elements essential for binding. These include the indole ring, the carboxylic acid function, and a lipophilic group, which together form the necessary pharmacophores for potent antagonism. nih.gov
Quantum Chemical Calculations and Conformational Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic and structural properties of molecules like this compound.
Density Functional Theory (DFT) is a computational method used to study the electronic structure of many-body systems. dntb.gov.uaresearchgate.net For compounds like this compound, DFT calculations can determine various electronic properties. researchgate.net These calculations can optimize the molecule's geometry to find its most stable conformation and compute vibrational frequencies. dntb.gov.uanih.gov Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. dntb.gov.ua A large HOMO-LUMO gap generally implies high electronic stability and low reactivity. dntb.gov.uaresearchgate.net Such analyses help confirm the compound's structure and provide valuable information on the chemical reactivity of its functional sites. nih.gov
The indole ring system is generally planar. Conformational analysis helps understand the spatial arrangement of atoms and the energy associated with different conformations. In the solid state, the conformation is influenced by crystal packing forces and intermolecular interactions, such as hydrogen bonds. For instance, in polymorphs of related indole-2-carboxylic acid derivatives, the N-H group of the indole ring and the carboxylic acid group are involved in intermolecular hydrogen bonds. mdpi.com The N-H group typically acts as a hydrogen bond donor to an oxygen atom from a neighboring molecule. mdpi.com The planarity of the fused bicyclic indole system is generally maintained, with minimal ring puckering. Torsional strain would primarily arise from the rotation around the single bond connecting the phenyl group at the C3 position to the indole ring. The preferred dihedral angle would be a balance between steric hindrance and electronic effects like conjugation.
Prediction of Molecular Descriptors and Theoretical Pharmacokinetic Parameters
Computational models are frequently used to predict molecular descriptors and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are crucial for evaluating the drug-likeness of a compound. mdpi.com Graph neural networks and other data-driven models can be trained on large libraries of compounds to predict DFT-level descriptors quickly and accurately. nih.gov For carboxylic acids, these descriptors can capture information about the conformational ensemble of the molecule. nih.gov In silico predictions for derivatives of this compound can estimate parameters such as solubility, lipophilicity (logP), and potential to cross biological membranes, providing a theoretical assessment of their pharmacokinetic profile. mdpi.com
Computational Assessment of Oral Bioavailability Parameters
In the field of drug discovery and development, computational methods are invaluable for the early assessment of a compound's potential as an orally administered drug. These in silico predictions focus on the pharmacokinetic properties known as ADME (absorption, distribution, metabolism, and excretion). A key component of this initial screening is the evaluation of oral bioavailability, which is often guided by a set of rules known as Lipinski's Rule of Five. This rule of thumb suggests that poor absorption or permeation is more likely when a compound violates more than one of the specified criteria.
For this compound, with the molecular formula C15H11NO2, computational analysis of its molecular properties provides insight into its drug-likeness and potential for oral bioavailability. ontosight.ai The parameters are evaluated against Lipinski's criteria, which are widely used to predict if a chemical compound possesses a physical and chemical profile that would make it a likely orally active drug in humans.
The calculated physicochemical properties of this compound are summarized below and assessed according to Lipinski's Rule of Five.
Table 1: Calculated Physicochemical Properties of this compound
| Property | Calculated Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight | 237.26 g/mol scbt.com | < 500 Da | Yes |
| LogP (Octanol-Water Partition Coefficient) | 3.5 (XlogP) uni.lu | ≤ 5 | Yes |
| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |
Detailed Research Findings
The computational assessment reveals that this compound adheres to all the criteria set forth by Lipinski's Rule of Five.
Molecular Weight: The molecular weight of the compound is 237.26 g/mol , which is well below the 500 Dalton threshold. scbt.com Lower molecular weight is generally associated with better diffusion and absorption across biological membranes.
Lipophilicity (LogP): The predicted octanol-water partition coefficient (XlogP) is 3.5. uni.lu This value falls within the optimal range for oral drugs, indicating a favorable balance between aqueous solubility and lipid membrane permeability, which is crucial for absorption from the gastrointestinal tract.
Hydrogen Bonding Capacity: The molecule has two hydrogen bond donors (from the indole N-H and the carboxylic acid O-H groups) and three hydrogen bond acceptors (the two oxygen atoms of the carboxylic acid and the indole nitrogen). These values are comfortably within the limits of five donors and ten acceptors, suggesting that the molecule's polarity is not excessively high, which could otherwise impede its passage across lipidic barriers.
Based on these computational predictions, this compound exhibits a promising profile for oral bioavailability. The compound's adherence to Lipinski's Rule of Five suggests that it possesses the fundamental physicochemical characteristics required for passive diffusion across the gastrointestinal lining, a primary mechanism for the absorption of many orally administered drugs. This in silico evaluation serves as a foundational step, indicating that the molecule is a viable candidate for further investigation in drug discovery pipelines. nih.gov
Mechanistic Studies of Biological Activities in Vitro
In Vitro Mechanisms of Anticancer Activity
Derivatives of 3-phenyl-1H-indole-2-carboxylic acid have been investigated for their potential as anticancer agents, with in vitro studies elucidating several key mechanisms of action. These compounds interfere with critical cellular processes required for cancer cell proliferation and survival, including microtubule dynamics, cell cycle progression, and the induction of programmed cell death.
A primary mechanism underlying the anticancer activity of certain indole (B1671886) derivatives is their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization. nih.govnih.gov Microtubules are essential cytoskeletal components involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. nih.gov By disrupting the dynamic equilibrium between tubulin dimers and microtubule polymers, these agents can halt cell division and ultimately lead to cell death. nih.gov
Studies on a class of compounds known as indole-2-carboxylic acid benzylidene-hydrazides, which includes 3-phenyl substituted analogs, found that they inhibit tubulin polymerization. nih.gov This inhibition of microtubule assembly is considered the most probable primary mechanism of action for their cytotoxic effects. nih.gov Arylthioindoles (ATIs), another class of indole derivatives, are also potent inhibitors of tubulin polymerization and are known to bind to the colchicine (B1669291) site on β-tubulin. nih.gov While not all tested compounds are direct this compound analogs, the data suggests that the indole scaffold is a "privileged group" for developing tubulin inhibitors. nih.gov
| Compound Class | Example Compound | Activity | IC50 (Tubulin Assembly) | Reference |
|---|---|---|---|---|
| Arylthioindole (ATI) Derivatives | ATI 3 | Inhibits tubulin polymerization | 3.3 µM | nih.gov |
| Indole-2-carboxylic acid benzylidene-hydrazides | Analog of Compound 3a | Inhibits tubulin polymerization | Not specified | nih.gov |
By disrupting microtubule formation, inhibitors of tubulin polymerization prevent the proper assembly of the mitotic spindle, a critical step for chromosome segregation during mitosis. nih.gov This disruption leads to an arrest of the cell cycle, typically at the G2/M phase transition. researchgate.netnih.gov
A screening hit from a series of indole-2-carboxylic acid benzylidene-hydrazides, a 3-methyl substituted analog, was found to arrest T47D breast cancer cells in the G2/M phase. nih.gov Similarly, other synthetic 2,3-arylpyridylindole derivatives have been shown to arrest cells at the G2/M phase at higher concentrations (e.g., 2.0 μM) through the inhibition of tubulin polymerization. researchgate.net This G2/M arrest is a common consequence of microtubule-destabilizing agents and is a key component of their anticancer effect, as prolonged arrest can trigger apoptosis. nih.govmdpi.com
| Compound Series | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Indole-2-carboxylic acid benzylidene-hydrazides | T47D (Breast Cancer) | Arrest in G2/M phase | nih.gov |
| 2,3-Arylpyridylindoles | A549 (Lung Cancer) | Arrest in G2/M phase at 2.0 µM | researchgate.net |
| New Indole Tubulin Assembly Inhibitors | HeLa | >80% of cells arrested in G2/M phase at 20–50 nM | nih.gov |
The ultimate fate of cancer cells following cell cycle arrest is often apoptosis, or programmed cell death. nih.gov Apoptosis is a tightly regulated process involving a cascade of specific enzymes called caspases. nih.gov It can be initiated through two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. nih.govbio-rad-antibodies.com
Derivatives of this compound have been identified as potent inducers of apoptosis. nih.gov A high-throughput screening assay based on caspase activation identified indole-2-carboxylic acid benzylidene-hydrazides as a new class of apoptosis inducers. nih.gov Further structure-activity relationship (SAR) studies revealed that substitution at the 3-position of the indole ring, including with a phenyl group, was important for apoptotic activity. nih.gov For example, 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide showed a potent EC50 value of 0.1 µM in a caspase activation assay. nih.gov The induction of apoptosis by these compounds is a direct consequence of the upstream events of tubulin polymerization inhibition and G2/M arrest. nih.govnih.gov The intrinsic pathway is often implicated following microtubule disruption, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and the executioner caspase-3. nih.govmdpi.com
In Vitro Antiviral Mechanisms (e.g., HIV-1 Integrase Inhibition)
The indole-2-carboxylic acid scaffold has also been identified as a promising framework for the development of antiviral agents, specifically as inhibitors of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. nih.govrsc.orgresearchgate.net HIV-1 integrase is essential for the viral replication cycle, as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.gov Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a critical component of modern antiretroviral therapy. rsc.orgnih.gov
The inhibitory activity of indole-2-carboxylic acid derivatives against HIV-1 integrase has been confirmed through in vitro enzyme inhibition assays. nih.govresearchgate.net These assays directly measure the ability of a compound to block the strand transfer step of the integration process. nih.gov Initial screenings identified indole-2-carboxylic acid as a compound that could inhibit the strand transfer activity of integrase, with one study reporting an IC50 value of 32.37 µM for the parent scaffold. researchgate.net
Structural optimizations, including the addition of groups to the C3 and C6 positions of the indole core, led to derivatives with significantly enhanced potency. nih.gov For instance, one optimized derivative with a long branch on the C3 position exhibited an IC50 value of 0.13 µM, demonstrating a marked improvement in integrase inhibition. nih.gov Another optimized derivative, compound 17a, showed an IC50 value of 3.11 µM. researchgate.net These results validate the indole-2-carboxylic acid structure as a viable scaffold for potent HIV-1 integrase inhibitors. nih.govrsc.org
| Compound | Assay | IC50 | Reference |
|---|---|---|---|
| Indole-2-carboxylic acid (Parent Scaffold) | HIV-1 Integrase Strand Transfer | 32.37 µM | researchgate.net |
| Derivative 3 | HIV-1 Integrase Strand Transfer | 12.41 µM | nih.gov |
| Derivative 17a | HIV-1 Integrase Strand Transfer | 3.11 µM | researchgate.net |
| Derivative 20a (Optimized) | HIV-1 Integrase Strand Transfer | 0.13 µM | nih.gov |
The mechanism of action for INSTIs, including those based on the indole-2-carboxylic acid scaffold, involves the chelation of divalent metal ions (typically Mg2+) within the catalytic core of the HIV-1 integrase active site. nih.govresearchgate.netfrontiersin.org These metal ions are essential cofactors for the enzyme's catalytic activity. researchgate.net
Binding conformation analysis and molecular modeling have shown that the indole nucleus and the C2 carboxyl group of the indole-2-carboxylic acid scaffold can effectively chelate the two Mg2+ ions in the active site. nih.govrsc.orgresearchgate.net This interaction mimics the mechanism of clinically approved INSTIs, which use three coplanar oxygen atoms to coordinate the metal ions, thereby inactivating the enzyme and preventing the integration of viral DNA into the host genome. researchgate.net The ability of the indole-2-carboxylic acid core to serve as a metal-chelating pharmacophore is central to its function as an HIV-1 integrase inhibitor. nih.govresearchgate.net
In Vitro Anti-Inflammatory Modulatory Effects
The anti-inflammatory potential of indole derivatives, including those related to this compound, has been a subject of significant scientific investigation. These studies explore the compound's ability to interact with key components of the inflammatory cascade at a cellular level. Research has focused on mechanisms such as receptor antagonism and the modulation of critical signaling pathways that are pivotal in the inflammatory response. The indole nucleus is a key pharmacophore in several anti-inflammatory agents, and its derivatives are frequently evaluated for their ability to mitigate inflammatory processes. ontosight.aichemrxiv.org
Receptor Antagonism Studies (e.g., CysLT1 and CysLT2 Receptors)
Cysteinyl leukotrienes (CysLTs) are potent lipid mediators that play a crucial role in the pathophysiology of inflammatory conditions like asthma and allergic rhinitis. nih.gov They exert their effects by activating CysLT1 and CysLT2 receptors. nih.gov Consequently, antagonists of these receptors are of great therapeutic interest. wikipedia.org
Derivatives of 1H-indole-2-carboxylic acid have been identified as a novel class of selective CysLT1 receptor antagonists. nih.govnih.gov In one study, a specific derivative, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid, demonstrated highly potent and selective antagonism for the CysLT1 receptor. nih.govnih.gov The in vitro evaluation showed a significant difference in its inhibitory concentration (IC50) between the two receptor subtypes, highlighting its selectivity. nih.govnih.gov The essential structural components for this activity were identified as the indole-2-carboxylic acid moiety, an (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group, and an α,β-unsaturated amide at the 3-position of the indole ring. nih.gov
| Compound Derivative | Target Receptor | IC50 (μM) |
|---|---|---|
| 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k) | CysLT1 | 0.0059 ± 0.0011 |
| CysLT2 | 15 ± 4 |
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of indole derivatives are also attributed to their ability to modulate intracellular signaling pathways that regulate the expression of inflammatory mediators. nih.govresearchgate.net Chronic inflammatory diseases are often mediated by signaling pathways such as nuclear factor-κB (NF-κB). nih.gov
Studies on indole derivatives of ursolic acid have shown significant modulation of inflammatory responses in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. chemrxiv.orgchemrxiv.org These compounds were found to significantly reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). chemrxiv.org Furthermore, they demonstrated an ability to decrease the expression of principal inflammatory enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). chemrxiv.org This indicates that these derivatives can dampen the inflammatory cascade at multiple points. chemrxiv.org The mechanism may involve the NF-κB signaling pathway, a critical regulator of immune and inflammatory responses. chemrxiv.org
In Vitro Antimicrobial and Antioxidant Properties
The indole scaffold is a common feature in many compounds exhibiting a wide range of biological activities, including antimicrobial and antioxidant effects. ontosight.ai Research into this compound and its derivatives has explored their potential to combat microbial growth and oxidative stress.
Evaluation of Antibacterial and Antifungal Activity
Various derivatives of indole-2-carboxylic acid have been synthesized and tested for their in vitro activity against a range of bacterial and fungal pathogens. researchgate.net These studies are crucial in the search for new antimicrobial agents to address the challenge of drug resistance. fabad.org.tr
Ester and amide derivatives of indole-2-carboxylic acid have shown notable antimicrobial properties. researchgate.netfabad.org.tr For instance, one derivative demonstrated significant activity against the bacterium Enterococcus faecalis and the fungus Candida albicans, with a minimum inhibitory concentration (MIC) of 8 µg/mL against both. researchgate.netfabad.org.tr Other derivatives also displayed considerable antifungal activity against C. albicans. researchgate.netfabad.org.tr Similarly, certain indole-1,2,4 triazole conjugates have shown potent antifungal activity, particularly against Candida tropicalis and Candida albicans, with MIC values as low as 2 µg/mL. nih.gov The antifungal activity of some indole derivatives has been found to be higher than their antibacterial activity. nih.gov
In another study, novel aromatic carboxylic acid amides, which can be related to the core structure, were tested against six phytopathogenic fungi. mdpi.com One compound, N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide, showed the highest activity against Pythium aphanidermatum and Rhizoctonia solani. mdpi.comresearchgate.net
| Compound/Derivative Class | Microorganism | Activity (MIC/EC50) |
|---|---|---|
| Indole-2-carboxylic acid derivative 2 | Enterococcus faecalis | 8 µg/mL |
| Indole-2-carboxylic acid derivative 2 | Candida albicans | 8 µg/mL |
| Indole-2-carboxylic acid derivative 1 | Candida albicans | 32 µg/mL |
| Indole-2-carboxylic acid derivative 6 | Candida albicans | 32 µg/mL |
| Indole-2-carboxylic acid derivative 3 | Candida albicans | 64 µg/mL |
| Indole-2-carboxylic acid derivative 5 | Candida albicans | 64 µg/mL |
| Indole-1,2,4 triazole conjugate 6f | Candida albicans | 2 µg/mL |
| N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide (3c) | Pythium aphanidermatum | 16.75 µg/mL |
| N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide (3c) | Rhizoctonia solani | 19.19 µg/mL |
Radical Scavenging Assays (e.g., DPPH Free Radical)
Antioxidant compounds are vital for protecting against cellular damage caused by free radicals. nih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method used to evaluate the radical scavenging ability of chemical compounds. mdpi.comnih.gov In this assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. nih.govnih.gov
New ester and amide derivatives of indole-2-carboxylic acid have been synthesized and evaluated for their in vitro antioxidant properties. researchgate.netfabad.org.tr Specific compounds within this series demonstrated a scavenging effect against DPPH radicals. researchgate.netfabad.org.tr The antioxidant activity of some 3-substituted-2-oxindole derivatives, structurally related to the indole core, was also examined using the DPPH assay. nih.gov These compounds showed moderate to good antioxidant activities, which were found to be concentration-dependent. nih.gov For instance, 5-fluoro and 5-methyl substituted derivatives showed maximum free radical scavenging effects of 70% and 62%, respectively, at a concentration of 500 μg/ml. nih.gov
| Compound/Derivative Class | Concentration | DPPH Radical Scavenging Activity (%) |
|---|---|---|
| 3-hydroxy-3-substituted oxindoles | 10-500 µg/ml | Concentration-dependent increase |
| 500 µg/ml (5-fluoro analogue) | 70% | |
| 500 µg/ml (5-methyl analogue) | 62% | |
| 50 µg/ml (unsubstituted) | 46% | |
| 50 µg/ml (5-chloro analogue) | 44% |
Analytical Method Development for Characterization and Quantification
Chromatographic Techniques for Purity and Isomeric Analysis
Chromatographic methods are indispensable for separating 3-phenyl-1H-indole-2-carboxylic acid from impurities, starting materials, and potential isomers, as well as for monitoring its synthesis.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) stands as the primary technique for the quantitative analysis and purity assessment of indole-2-carboxylic acid derivatives. rsc.org Its high resolution and sensitivity make it ideal for separating complex mixtures.
The determination of purity is a critical aspect of quality control. Reverse-phase HPLC (RP-HPLC) is the most common mode used for this purpose. The presence of unwanted chemicals, even in small amounts, can influence the efficacy and safety of pharmaceutical products. researchgate.net Regulatory bodies like the International Council on Harmonisation (ICH) provide guidelines that stipulate the need to identify and qualify impurities present above a certain threshold, typically 0.1%. researchgate.net
Impurity profiling involves the detection, identification, and quantification of each impurity in the substance. researchgate.netslideshare.net HPLC methods are developed to separate the main compound from process-related impurities (such as starting materials, by-products, and intermediates) and degradation products. slideshare.net Method validation for purity determination typically includes assessing parameters such as selectivity, precision, accuracy, linearity, limit of detection (LOD), and limit of quantification (LOQ). ptfarm.pl For indole (B1671886) derivatives, UV detection is commonly employed, leveraging the chromophoric nature of the indole ring system. ptfarm.pl
The following table summarizes typical RP-HPLC conditions used for the purity analysis of related indole-2-carboxylate (B1230498) compounds.
| Parameter | Conditions | Reference |
| Column | C18 (Octadecylsilane) | ptfarm.pl |
| Mobile Phase | Acetonitrile (B52724) and phosphate (B84403) buffer or water with acidic modifiers (e.g., formic acid, phosphoric acid) | ptfarm.plsielc.com |
| Detection | UV-Vis (e.g., at 239 nm) | ptfarm.pl |
| Purity Achieved | >99% for various synthesized ethyl 3-amino-1H-indole-2-carboxylate derivatives | |
| Retention Time | Varied based on specific derivative and method (e.g., 4.14 min to 7.92 min) |
This table is interactive. Click on the headers to sort the data.
While this compound itself is achiral, related indolecarboxylic acid derivatives, such as octahydro-1H-indole-2-carboxylic acid, possess multiple chiral centers and can exist as various stereoisomers. longdom.orgscribd.com The separation and quantification of these isomers are crucial as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.
Developing HPLC methods for such separations can be challenging, especially if the compounds lack a strong chromophore, necessitating the use of alternative detectors like the Refractive Index Detector (RID). longdom.orgresearchgate.net Chiral HPLC is the technique of choice for separating enantiomers and diastereoisomers. This can be achieved through two main strategies:
Chiral Stationary Phases (CSPs): These columns contain a chiral selector immobilized on the solid support. Polysaccharide-based columns are widely used for the separation of acidic compounds. researchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the chiral selector and the individual enantiomers of the analyte, leading to different retention times. chiraltech.com
Chiral Mobile Phase Additives: A chiral selector, such as a complex of Cu(II) with an optically active ligand like L-phenylalaninamide, is added to the mobile phase. researchgate.net This forms diastereomeric complexes with the analyte enantiomers in the mobile phase, which can then be separated on a standard achiral column.
A validated RP-HPLC method for quantifying the stereoisomers of octahydro-1H-indole-2-carboxylic acid demonstrated good linearity, accuracy, and precision. longdom.orgresearchgate.net
The table below outlines the parameters from a developed HPLC method for the separation of octahydro-1H-indole-2-carboxylic acid isomers.
| Parameter | Method Details | Reference |
| Analyte | (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid and its three stereoisomers | longdom.orgscribd.com |
| Column | Inertsil ODS-4 C18 (250 mm x 4.6 mm) | scribd.com |
| Mobile Phase | 10 mM potassium phosphate buffer (pH 3.0) | longdom.orgscribd.com |
| Flow Rate | 1.5 mL/min | scribd.com |
| Detector | Refractive Index (RI) | longdom.orgresearchgate.net |
| Linearity (r²) | > 0.999 for all isomers | researchgate.net |
| LOD | ~0.006 mg/mL for all isomers | researchgate.net |
| LOQ | 0.022 - 0.024 mg/mL | researchgate.net |
| Recovery | 93.9% - 107.9% | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique extensively used for qualitatively monitoring the progress of chemical reactions. nih.govnih.govresearchgate.net In the synthesis of this compound and its derivatives, TLC is employed to track the consumption of starting materials and the formation of the desired product. nih.govmdpi.com
The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a chamber containing an appropriate solvent system (mobile phase). The separation is based on the differential partitioning of the components between the stationary and mobile phases. For carboxylic acids and their esters, common mobile phases include mixtures of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) with a more polar solvent like ethyl acetate (B1210297) or methanol (B129727), often with a small amount of acetic or formic acid to ensure compact spots for the acidic components. researchgate.net After development, the separated spots are visualized, commonly under UV light, allowing for a comparison between the starting material, the reaction mixture, and a reference standard of the product. news-medical.net The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. researchgate.net
Spectroscopic Characterization Methods
Spectroscopic methods are essential for the unambiguous structural elucidation and confirmation of the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
For this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to the different types of protons. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet far downfield, typically in the 10-13 ppm range. princeton.edu The N-H proton of the indole ring also appears as a broad singlet, usually downfield. The aromatic region of the spectrum would be complex, showing signals for the protons on the indole ring system and the C3-phenyl substituent.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. A key signal is that of the carbonyl carbon in the carboxylic acid group, which is typically found in the 170-185 ppm region. princeton.edu The spectrum will also show distinct signals for the carbons of the indole core and the phenyl ring. The chemical shifts are sensitive to the electronic effects of the substituents.
The following tables summarize the expected chemical shift (δ) ranges for the key protons and carbons in this compound, based on data for closely related structures like 3-phenyl-1H-indole and indole-2-carboxylic acid. nih.govchemicalbook.com
Expected ¹H NMR Chemical Shifts
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | princeton.educhemicalbook.com |
| Indole N-H | > 8.0 | Broad Singlet | nih.gov |
| Aromatic (Indole & Phenyl Rings) | 7.0 - 8.0 | Multiplets | nih.govchemicalbook.com |
This table is interactive. Click on the headers to sort the data.
Expected ¹³C NMR Chemical Shifts
| Carbon Type | Expected Chemical Shift (δ, ppm) | Reference |
| Carboxylic Acid (-C OOH) | 170 - 185 | princeton.edu |
| Aromatic & Indole Ring Carbons | 110 - 140 | nih.govresearchgate.net |
This table is interactive. Click on the headers to sort the data.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal identification and structural confirmation of synthetic compounds like this compound. nih.gov Its primary advantage lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically within a few parts per million (ppm). nih.govresearchgate.net This precision allows for the determination of a molecule's elemental formula, a crucial step in confirming its identity. nih.gov
In the analysis of indole derivatives, HRMS is often coupled with electrospray ionization (ESI), a soft ionization technique that generates intact molecular ions. rsc.orgnih.gov The high resolving power of HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, enables the separation of ions with very similar nominal masses, which might otherwise be indistinguishable with low-resolution mass spectrometry. nih.gov This capability is essential for distinguishing the target compound from potential impurities or degradation products. nih.gov
Research on related indole-2-carboxylic acid derivatives demonstrates the application of ESI-HRMS in confirming their synthesis. The process involves comparing the experimentally measured accurate mass with the theoretically calculated mass for the proposed chemical formula. A close match between these values provides strong evidence for the correct structure. rsc.org
Below is a table showcasing representative HRMS data for various indole derivatives, illustrating the level of accuracy achieved.
| Compound Name | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
| Ethyl 3-(phenylamino)-1H-indole-2-carboxylate | C₁₇H₁₆N₂O₂ | 281.1290 | 281.1292 |
| Ethyl 3-((4-methoxyphenyl)amino)-1H-indole-2-carboxylate | C₁₈H₁₈N₂O₃ | 311.1396 | 311.1402 |
| Ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate | C₁₇H₁₅ClN₂O₂ | 315.0900 | 315.0907 |
| 3-Phenyl-1H-indole | C₁₄H₁₁N | 192.0819 (as [M-H]⁻) | 192.0834 (as [M-H]⁻) |
| 3-(p-Tolyl)-1H-indole | C₁₅H₁₃N | 206.0975 (as [M-H]⁻) | 206.0989 (as [M-H]⁻) |
| 3-(4-(Trifluoromethyl)phenyl)-2-methyl-1H-indole | C₁₆H₁₂F₃N | 274.0858 (as [M-H]⁻) | 274.0838 (as [M-H]⁻) |
| This table presents data for structurally related compounds to illustrate the application of HRMS. Data extracted from multiple sources. rsc.orgmdpi.com |
Other Analytical Techniques for Compound Characterization
Beyond mass spectrometry, a combination of other analytical methods is essential for a full characterization of this compound, confirming its structure and assessing its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful technique for structural elucidation in organic chemistry.
¹H NMR (Proton NMR): This technique provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For an indole derivative, characteristic signals would appear for the aromatic protons on the phenyl and indole rings, as well as for the N-H proton of the indole and the O-H proton of the carboxylic acid. rsc.orgmdpi.com
¹³C NMR (Carbon-13 NMR): This method detects the carbon atoms in the molecule, providing information about the carbon skeleton. The spectrum for this compound would show distinct signals for the carboxylic acid carbon, the carbons of the two aromatic rings, and the carbons of the indole core. rsc.orgmdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for determining the purity of a compound and for its quantification. researchgate.net For indole-2-carboxylic acid derivatives, reversed-phase HPLC is commonly used. rsc.org This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase (often a mixture of methanol or acetonitrile and water). rsc.orgbiosynth.com The purity of the final compound is determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram. rsc.org
Melting Point: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting point range typically indicates a high degree of purity, whereas a broad melting range often suggests the presence of impurities.
The table below summarizes the application of these techniques in the characterization of indole derivatives.
| Technique | Purpose | Key Parameters / Information Obtained |
| ¹H NMR Spectroscopy | Structural Elucidation | Chemical shift (δ), integration (number of protons), splitting patterns (J-coupling) for aromatic, NH, and OH protons. rsc.orgmdpi.com |
| ¹³C NMR Spectroscopy | Structural Elucidation (Carbon Skeleton) | Chemical shifts (δ) for all unique carbon atoms, including carboxylic, aromatic, and indole ring carbons. rsc.orgmdpi.com |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Quantification | Retention time (RT), peak purity, percentage purity. Typically uses a C18 column with a mobile phase like methanol/water. rsc.org |
| Melting Point (mp) | Purity Assessment | A sharp and specific temperature range for melting. mdpi.com |
| This table provides an overview of common analytical techniques and their roles in compound characterization, with examples drawn from research on related indole compounds. rsc.orgmdpi.com |
Q & A
Q. What are the standard synthetic routes for preparing 3-phenyl-1H-indole-2-carboxylic acid?
The compound is typically synthesized via condensation reactions. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with sodium acetate and a thiazole derivative in acetic acid for 3–5 hours yields crystalline products after recrystallization (e.g., from DMF/acetic acid) . Reaction optimization includes monitoring time (2.5–5 hours) and stoichiometric ratios (e.g., 0.11 mol aldehyde per 0.1 mol amine) to maximize yield .
Q. How can researchers characterize this compound analytically?
Key techniques include:
- HPLC : Verify purity (>95% via HPLC) and monitor reaction progress .
- Melting Point (mp) : Reported mp ranges (203–209°C) help confirm identity .
- Spectroscopy : Use H/C NMR to resolve indole core protons and substituent environments. SMILES/InChI descriptors (e.g., C9H7NO2) aid computational validation .
Q. What are the recommended storage conditions for this compound?
Store at +4°C in a sealed container to prevent degradation. Transport at room temperature is acceptable for short durations. Avoid exposure to moisture or incompatible materials (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve yield in derivative synthesis?
- Catalyst Screening : Test sodium acetate vs. other bases to enhance condensation efficiency .
- Solvent Selection : Compare acetic acid with polar aprotic solvents (e.g., DMF) to balance solubility and reactivity .
- Time-Temperature Profiling : Use kinetic studies to identify ideal reflux durations (e.g., 2.5 vs. 5 hours) .
Q. What strategies are effective for designing bioactive derivatives of this scaffold?
Introduce substituents at the indole N1, C3, or phenyl ring. For example:
- C3 Modifications : Replace the phenyl group with heterocycles (e.g., furanyl) to alter electronic properties .
- Carboxylic Acid Functionalization : Convert to esters or amides to modulate bioavailability .
- Trifluoromethyl Additions : Incorporate CF3 groups (e.g., at C5) to enhance metabolic stability .
Q. How can researchers evaluate the toxicological profile of this compound?
- Acute Toxicity Assays : Perform OECD 423 guidelines using rodent models.
- Mutagenicity Screening : Ames test to assess genotoxicity .
- In Silico Predictions : Use tools like ProTox-II to estimate LD50 and hepatotoxicity .
Q. What computational methods predict the physicochemical properties of this compound?
- Density Functional Theory (DFT) : Calculate pKa (predicted 4.09±0.30) and logP for solubility .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) .
Q. How should researchers address contradictions in reported physical property data?
Q. What mechanistic insights exist for reactions involving this compound?
The indole C2-carboxylic acid acts as an electron-withdrawing group, directing electrophilic substitution to C3. In condensation reactions, acetic acid protonates the aldehyde, facilitating nucleophilic attack by amines .
Q. How can structure-activity relationships (SAR) guide biological studies?
Q. What precautions are critical when handling sensitive functional groups in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
